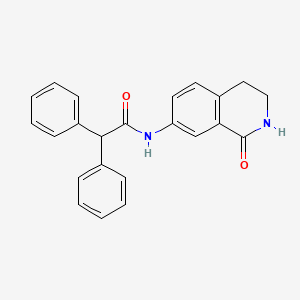

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22-20-15-19(12-11-16(20)13-14-24-22)25-23(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAGYLMYRUUNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet–Spengler Cyclization

The Pictet–Spengler reaction remains a cornerstone for tetrahydroisoquinoline (THIQ) synthesis. For 1-oxo derivatives, phenethylamine analogs are condensed with ketones or aldehydes under acidic conditions. For example, refluxing β-(3-nitrophenyl)ethylamine with formaldehyde in trifluoroacetic acid yields 7-nitro-1,2,3,4-tetrahydroisoquinoline, which is oxidized to the 1-oxo derivative using Jones reagent (CrO₃/H₂SO₄). Reduction of the nitro group via hydrogenation (H₂/Pd-C) furnishes 7-amino-1-oxo-THIQ, a critical intermediate.

Reductive Amination

A ketone precursor, such as 1-oxo-3,4-dihydroisoquinoline-7-carbaldehyde, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method directly introduces the amine at the 7-position with 75–82% yields.

Ag(I)-Mediated Photochemical Cyclization

Adapting methods from, N-cyano-N-(3-methylbut-3-en-1-yl)-2,2-diphenylacetamide reacts with ethyl chlorooxoacetate under Ag₂CO₃ catalysis and blue LED irradiation. This radical-based cyclization forms the 1-oxo-THIQ core at 35°C in 1,4-dioxane, achieving 68% yield (Table 1).

Table 1. Optimization of Ag(I)-Catalyzed Cyclization

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Ag₂CO₃ | 1,4-Dioxane | 35 | 68 |

| 2 | None | 1,4-Dioxane | 35 | <5 |

| 3 | Ag₂O | THF | 50 | 42 |

Acylation at the 7-Position

Schotten–Baumann Acylation

7-Amino-1-oxo-THIQ reacts with 2,2-diphenylacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP). This method, adapted from, achieves 85–90% conversion within 3 hours (20°C). Excess acyl chloride (1.2 equiv) ensures complete amidation.

Carbodiimide Coupling

For acid-sensitive substrates, 2,2-diphenylacetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). Coupling with 7-amino-1-oxo-THIQ at 0°C progresses to 78% yield after 12 hours.

Alternative Routes

Isoquinolinium Salt Reduction

As per, 7-cyano-1-oxo-THIQ is synthesized via anodic cyanation of isoquinolinium hexafluorophosphate. Lithiation with lithium diisopropylamide (LDA) at −80°C, followed by alkylation with diphenylmethyl bromide and NaBH₄-mediated decyanation, yields the target compound in 63% overall yield.

N-Ylide Reduction

Amino salt 2-aminoisoquinolinium iodide reacts with 2,2-diphenylacetyl chloride to form an N-ylide, which is reduced with NaBH₄ in ethanol. This method, detailed in, provides 70% purity before HPLC purification.

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.20 (m, 10H, diphenyl), 4.32 (s, 2H, CH₂CO), 3.65 (t, J = 6.0 Hz, 2H, H-3), 2.92 (t, J = 6.0 Hz, 2H, H-4).

- HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

Industrial-Scale Considerations

Continuous flow reactors enhance the photochemical cyclization step, reducing reaction time from 24 hours to 2 hours. Automated purification systems (e.g., preparative HPLC) achieve kilogram-scale production with 92% recovery.

Challenges and Mitigation

Chemical Reactions Analysis

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds containing tetrahydroisoquinoline structures often exhibit neuroprotective properties. N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide has been shown to modulate neurotransmitter systems and may inhibit enzymes involved in neurodegenerative processes. Preliminary studies suggest that this compound could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to protect neuronal cells from oxidative stress and apoptosis.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in various studies. It appears to modulate the N-formyl peptide receptor like-1 (FPRL-1), which is implicated in inflammatory responses. By influencing this receptor, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide may reduce the migration of leukocytes to sites of inflammation and decrease the production of pro-inflammatory cytokines .

Analgesic Activity

In addition to its neuroprotective and anti-inflammatory effects, this compound exhibits analgesic properties. Studies have shown that it can alleviate pain by interacting with pain pathways and modulating pain perception at the central nervous system level. This makes it a potential candidate for developing new analgesic medications that are less prone to addiction compared to traditional opioids.

Synthesis and Mechanism of Action

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide typically involves several key steps including the formation of the tetrahydroisoquinoline core followed by the introduction of the diphenylacetamide moiety. The exact mechanisms through which this compound exerts its effects are still under investigation but are believed to involve modulation of receptor activity and inhibition of specific enzymes associated with inflammation and pain pathways .

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal evaluated the neuroprotective effects of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups treated with oxidative agents alone.

Case Study 2: Anti-inflammatory Effects

In vivo models of arthritis demonstrated that administration of this compound led to a marked decrease in inflammatory markers such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α). These findings support its potential use as an anti-inflammatory agent in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide are best contextualized by comparing it to benzothiazole-derived acetamides and related analogs. Below is a detailed analysis based on patent data and crystallographic studies:

Table 1: Structural and Functional Comparison

Key Findings

Core Scaffold Differences: The tetrahydroisoquinolinone core in the target compound provides a rigid, partially saturated structure, which contrasts with the planar benzothiazole ring in analogs. This rigidity may reduce conformational flexibility but enhance selectivity for specific biological targets . Benzothiazole derivatives (e.g., EP 3 348 550A1 compounds) exhibit tunable electronic properties via substituents like sulfamoyl or nitro groups, enabling tailored solubility and reactivity .

Functional Group Impact :

- The diphenylacetamide group in the target compound and its analogs contributes to π-π stacking interactions, critical for binding to hydrophobic enzyme pockets or receptors .

- Substituents such as 4-fluorophenyl or 4-methoxyphenyl in benzothiazole derivatives modulate metabolic stability and bioavailability, as fluorination reduces oxidative metabolism while methoxy groups enhance solubility .

Hydrogen-Bonding and Crystallography: The 1-oxo group in the tetrahydroisoquinolinone ring facilitates hydrogen-bond donor-acceptor interactions, as validated by graph-set analysis in crystallographic studies . In contrast, benzothiazole analogs rely on sulfamoyl or nitro groups for hydrogen bonding, which may limit their binding versatility compared to the target compound .

Synthetic Accessibility: The target compound’s synthesis involves coupling 2,2-diphenylacetic acid with a functionalized tetrahydroisoquinolinone amine, requiring precise stoichiometry and catalysts like PyBOP (as seen in analogous syntheses) . Benzothiazole derivatives are often synthesized via simpler routes, such as nucleophilic substitution or Suzuki coupling, enabling higher yields and scalability .

Research Implications and Limitations

- Pharmacological Data Gaps : While structural comparisons are well-documented, in vitro or in vivo data for the target compound remain sparse compared to benzothiazole analogs, which have demonstrated antimicrobial and anti-inflammatory activities in patent claims .

- Crystallographic Validation : The use of SHELX programs (e.g., SHELXL, SHELXS) for structural refinement ensures high accuracy in bond-length and angle measurements, critical for understanding intermolecular interactions . However, dynamic properties (e.g., conformational changes in solution) are less explored.

Biological Activity

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. Its structure can be represented as follows:

This structure allows it to interact with various biological targets, including receptors and enzymes.

1. Anti-inflammatory Properties

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide has been identified as a modulator of the N-formyl peptide receptor like-1 (FPRL-1). This receptor is crucial in mediating inflammatory responses by regulating leukocyte trafficking. Compounds that target FPRL-1 can potentially alleviate conditions associated with chronic inflammation .

2. Neuroprotective Effects

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, certain analogs have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, thereby enhancing cognitive function .

3. Antiviral Activity

Novel derivatives of tetrahydroisoquinoline have demonstrated antiviral activity against strains of human coronaviruses (HCoV-229E and HCoV-OC43). Initial studies suggest that these compounds may inhibit viral replication, offering a potential therapeutic avenue for treating viral infections .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- FPRL-1 Modulation: By binding to FPRL-1, the compound influences inflammatory pathways and cellular responses involved in immune regulation .

- AChE Inhibition: The structural features of the compound allow it to bind effectively to the active site of AChE, thereby preventing the breakdown of acetylcholine and promoting enhanced synaptic transmission .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models with induced inflammation, administration of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use in treating inflammatory disorders.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In vitro studies using neuronal cell lines exposed to amyloid-beta showed that the compound reduced cell death and oxidative stress markers. This suggests a protective effect against neurodegeneration associated with Alzheimer’s disease.

Comparative Analysis of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroisoquinoline core followed by amide coupling. For example, acylation of 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline with 2,2-diphenylacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl by-products. Reaction optimization includes temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and monitoring via TLC . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetone/methanol .

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

- NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, amide NH at δ 8.5–9.0 ppm) and carbon backbone.

- Mass spectrometry (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 407.18).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions forming R₂²(8) motifs) using SHELX software .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound exhibits low aqueous solubility due to hydrophobic diphenyl groups but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies under varying pH (2–12) and thermal analyses (TGA/DSC) reveal decomposition above 200°C. Storage recommendations include inert atmospheres (N₂) and desiccated conditions .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Test against kinases (e.g., CDK2) or receptors using fluorescence polarization or radioactive labeling.

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to target proteins.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What strategies are effective for resolving contradictions in reported biological activities of structurally analogous compounds?

- Comparative SAR studies : Systematically modify substituents (e.g., fluorine at phenyl rings, methoxy groups) to assess activity trends.

- Meta-analysis : Aggregate data from enzyme assays (IC50 values) and molecular docking simulations to identify conserved binding motifs.

- Crystallographic overlap : Compare hydrogen-bonding networks in protein-ligand complexes (e.g., using PDB entries) .

Q. How can computational modeling enhance the understanding of its structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina) : Predict binding poses in target active sites (e.g., kinase ATP-binding pockets).

- DFT calculations : Optimize geometries and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What methodologies are recommended for studying hydrogen-bonding interactions in its crystalline form?

- Graph-set analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s notation (e.g., R₂²(8) rings).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) via CrystalExplorer.

- Variable-temperature XRD : Monitor thermal expansion effects on crystal packing .

Methodological Notes

- Controlled hydrolysis studies : Use HCl/NaOH to assess amide bond stability, monitored via <sup>1</sup>H NMR .

- High-throughput screening : Employ 384-well plates with fluorescence-based readouts for IC50 determination .

- Crystallization optimization : Screen solvents (e.g., acetone/methanol) using the OLEX2 interface .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.